molecular formula C9H9ClO B1648381 4-Chloro-2,3-dimethylbenzaldehyde CAS No. 1349716-28-4

4-Chloro-2,3-dimethylbenzaldehyde

Cat. No. B1648381
CAS RN: 1349716-28-4
M. Wt: 168.62 g/mol
InChI Key: KKWCTXNQLDHDPB-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1349716-28-4 . It has a molecular weight of 168.62 . The IUPAC name for this compound is 4-chloro-2,3-dimethylbenzaldehyde .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3-dimethylbenzaldehyde is C9H9ClO . The InChI code for this compound is 1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

4-Chloro-2,3-dimethylbenzaldehyde is stored at a temperature of 2-8°C . The compound is shipped at room temperature .

Scientific Research Applications

Synthetic Methods

Several studies have focused on developing efficient synthetic routes for derivatives of dimethylbenzaldehyde, which are closely related to 4-Chloro-2,3-dimethylbenzaldehyde. For example, Hu et al. (2010) described a highly efficient method for synthesizing 3,4-dimethylbenzaldehyde from o-xylene in aqueous media, achieving a total yield of 82.3% (Hu, Lu, Liu, Wei, & Liu, 2010). Additionally, Wang Wei-guo (2008) synthesized 3,4-dimethylbenzaldehyde using o-xylene and CO as raw materials, obtaining a high purity of 98.0% under optimal conditions (Wang Wei-guo, 2008).

Biocatalysis

Bühler et al. (2003) used the two-liquid phase concept to develop an efficient whole cell biocatalytic system for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, leveraging recombinant Escherichia coli cells (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).

Spectroscopic Analysis

Mijoule (1981) conducted a theoretical investigation into the zero-field splitting in molecules with closely spaced triplet states, including 2,4-, 2,5-, and 3,4-dimethylbenzaldehyde, highlighting the impact of second-order spin–orbit coupling (Mijoule, 1981). Furthermore, Sundaraganesan, Ilakiamani, and Dominic Joshua (2007) utilized ab initio and DFT levels of theory to analyze the structure of 3,4-dimethylbenzaldehyde, which shares similarities with 4-Chloro-2,3-dimethylbenzaldehyde, providing insights into its vibrational properties (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Safety and Hazards

The safety information for 4-Chloro-2,3-dimethylbenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-chloro-2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWCTXNQLDHDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-dimethylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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